N'-hydroxy-1,4-dioxane-2-carboximidamide
Description
N'-hydroxy-1,4-dioxane-2-carboximidamide is a carboximidamide derivative characterized by a 1,4-dioxane ring fused to a carboximidamide group. Carboximidamides are known for their ability to chelate metal ions and modulate biological targets, making them valuable in drug design .
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
N'-hydroxy-1,4-dioxane-2-carboximidamide |
InChI |
InChI=1S/C5H10N2O3/c6-5(7-8)4-3-9-1-2-10-4/h4,8H,1-3H2,(H2,6,7) |
InChI Key |
MNCLXFRRPBXGAQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1COC(CO1)/C(=N/O)/N |
Canonical SMILES |
C1COC(CO1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Hydroxylamine Addition to Nitrile Precursors
A common and well-documented method to prepare amidoximes involves the reaction of nitriles with hydroxylamine hydrochloride in the presence of a base, such as sodium bicarbonate, in alcoholic solvents like ethanol. This method is exemplified in the synthesis of various N'-hydroxycarboximidamides, including derivatives structurally related to this compound.
Procedure: The nitrile precursor is suspended in ethanol, hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents) are added, and the mixture is refluxed for approximately 6 hours. Upon completion, the reaction mixture is concentrated, diluted with cold water, and the precipitated amidoxime is isolated by filtration and washing.
Yields and Purity: This approach typically yields amidoximes in moderate to high yields (65–90%), with products often isolated as white powders. Purity is confirmed by spectroscopic methods such as infrared spectroscopy and nuclear magnetic resonance (NMR).
Conversion of Amides or Esters to Amidoximes
Another pathway involves the transformation of ester or amide intermediates into amidoximes via reaction with hydroxylamine under basic or neutral conditions. For example, acid chlorides or esters derived from carboxylic acids can be converted to amidoximes by reaction with hydroxylamine hydrochloride and base, sometimes employing coupling reagents for activation.
Specific Preparation Methods for this compound
While direct literature on this compound is limited, analogous compounds and intermediates provide insight into its preparation.
Hydroxylamine Reaction with 1,4-Dioxane-2-Carbonitrile
Starting Material: 1,4-dioxane-2-carbonitrile serves as the key precursor, bearing the nitrile group at the 2-position of the dioxane ring.
Reaction Conditions: The nitrile is reacted with hydroxylamine hydrochloride in aqueous or alcoholic media with a base such as sodium carbonate or sodium bicarbonate to neutralize the hydrochloride and promote nucleophilic attack on the nitrile carbon.
Temperature and Time: Typical reaction temperatures range from ambient to 40 °C, with reaction times of 3 to 6 hours to achieve complete conversion.
Workup and Purification: After reaction completion, the mixture is poured into water, and the product is extracted with ethyl acetate or dichloromethane, washed, dried, and purified by column chromatography or recrystallization.
Use of Cyanogen Chloride or Cyanogen Gas in Synthesis
Advanced synthetic routes may involve the use of cyanogen chloride or cyanogen gas to introduce the nitrile or cyano group, followed by conversion to the amidoxime. For example, the reaction of cyanogen chloride with amide intermediates or hydroxylamine can yield N'-hydroxycarboximidamides. However, such methods require careful control of reaction conditions due to the toxicity and reactivity of cyanogen species.
Experimental Data Summary
The following table summarizes representative reaction conditions and yields from reported syntheses of amidoximes structurally related to this compound:
Detailed Research Findings and Analytical Data
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show characteristic singlets for the hydroxyamidine proton around δ 9.5–10 ppm and multiplets corresponding to the dioxane ring protons in the 3.5–4.5 ppm range. Carbon NMR confirms the presence of the amidoxime carbon at ~160 ppm and dioxane carbons between 65–75 ppm.
Infrared Spectroscopy (IR): Key absorptions include broad O–H stretching bands near 3300 cm⁻¹, characteristic C=N stretching vibrations around 1600 cm⁻¹, and C–O stretches of the dioxane ring near 1100 cm⁻¹.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ions consistent with the expected molecular weight of this compound and related derivatives.
Reaction Yields and Purity
Yields vary depending on the substrate purity, reaction scale, and workup efficiency, with typical isolated yields between 65% and 90%.
Purity is often confirmed by high-performance liquid chromatography (HPLC), showing >95% purity in optimized procedures.
Chemical Reactions Analysis
Hydrolysis and Stability
Under alkaline conditions, the compound undergoes hydrolysis. A study using 20% aqueous NaOH in 1,4-dioxane at room temperature demonstrated selective cleavage at specific positions of related pyrimidinone systems :
-
Regioselectivity : Hydrolysis occurs preferentially at the 4-Cl position in trichloropyrimidine analogs, producing intermediates with a 70:30 isomer ratio .
-
Mechanism : The hydroxyl group facilitates nucleophilic substitution, while the carboximidamide stabilizes transition states via resonance.
Functional Group Transformations
The carboximidamide moiety participates in diverse transformations:
(a) Nitrile to Carboximidamide Conversion
Reaction of nitriles with hydroxylamine hydrochloride under basic conditions yields carboximidamide derivatives. For example:
textR-C≡N + NH2OH·HCl → R-C(=N-OH)-NH2
Conditions: Na2CO3 (2.0 equiv), H2O, 40°C, 3 hours .
(b) Reductive Amination
The hydroxyl group enables reductive amination with aldehydes/ketones. In related imidazole systems, this reaction produces secondary amines with >80% yield.
Cross-Coupling Reactions
The compound’s heterocyclic core participates in Suzuki-Miyaura couplings. For example:
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Pyrimidinyl chloride | Pd(PPh3)2Cl2 | 1,4-dioxane, 100°C, 0.5 h | Boronated derivative | 93% |
Key factors include:
-
Temperature : Lower temperatures favor selectivity for the C6 position .
-
Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) enhance catalyst activity .
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s hydroxyl and carboximidamide groups form hydrogen bonds with enzymes, as shown in molecular docking studies . This interaction underpins its antimicrobial activity by inhibiting bacterial metabolic pathways.
Comparative Reactivity with Analogs
The compound’s reactivity differs from structurally similar derivatives:
Scientific Research Applications
N’-hydroxy-1,4-dioxane-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-hydroxy-1,4-dioxane-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Oxadiazole and Dioxane Moieties
4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L)
- Structure : Replaces the 1,4-dioxane ring with a 1,2,5-oxadiazole (furazan) core.
- Pharmacological Role: Potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a therapeutic target in cancer immunotherapy. It acts as a PET probe for imaging IDO1 expression in tumors .
- Cytotoxicity : Demonstrates low cytotoxicity in vitro (MTT assay) and in vivo (mouse models), contrasting with some carboximidamide derivatives that exhibit higher toxicity .
Hydrazinecarboximidamide Derivatives
(Z)-N-(3,4-dimethoxyphenethyl)-N'-nitro-2-(propan-2-ylidene)hydrazinecarboximidamide (IIb-03)
- Structure : Features a hydrazinecarboximidamide backbone with a nitro group and propan-2-ylidene substituent.
- Spectral Data : ¹H NMR (δ 11.69 ppm for NH) and HRMS (m/z 324.1665 [M+H]⁺) provide benchmarks for structural validation of carboximidamides .
- Comparison : Unlike this compound, this compound lacks cyclic ether moieties but shares the N'-hydroxycarboximidamide group, which may influence metal-binding properties.
Pharmacologically Active Carboximidamides
VAChT Inhibitors (e.g., 4'-hydroxy-[1,3'-bipiperidin] derivatives)
- Structure : Contain bipiperidinyl scaffolds with hydroxy and carbonyl groups.
- Activity : High affinity for vesicular acetylcholine transporter (VAChT; Ki = 10–20 nM) with >300-fold selectivity over σ receptors .
- Key Difference : These compounds prioritize cholinergic targeting, whereas this compound’s applications remain unexplored.
Cytotoxicity and Solubility Trends
- Geldanamycin Analogs (e.g., 19-[(1'S,4'R)-4'-hydroxy-1'-methoxy-2'-oxopentyl]geldanamycin) : Hydroxy substitutions enhance water solubility and reduce cytotoxicity compared to parent compounds (e.g., geldanamycin) . This suggests that the hydroxy group in this compound may similarly improve pharmacokinetic properties.
- Sesquiterpenoids (e.g., 2α-acetoxy-4α-hydroxy-1β-guai-11(13),10(14)-dien-12,8α-olide): Despite structural dissimilarity, hydroxy groups in these compounds correlate with cytotoxic inactivity against HL-60 leukemia cells , highlighting the context-dependent bioactivity of hydroxy-substituted molecules.
Biological Activity
N'-hydroxy-1,4-dioxane-2-carboximidamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings, including structure-activity relationships (SAR), biological evaluations, and case studies that highlight its efficacy and applications in various biological contexts.
Chemical Structure and Properties
This compound features a unique dioxane ring structure, which contributes to its biological properties. Its hydroxylamine moiety is significant for its interaction with biological targets, particularly in enzyme inhibition and modulation of metabolic pathways.
Antimicrobial Activity
Research has indicated that derivatives of N'-hydroxy compounds can exhibit antimicrobial properties. For instance, certain hydroxyamidine derivatives have shown potent inhibitory effects against various bacterial strains by targeting efflux pumps, which are critical for bacterial resistance against antibiotics .
Anticancer Potential
This compound has been explored for its anticancer activities. In studies involving cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer model), the compound demonstrated significant inhibition of cell proliferation with an IC50 value in the low micromolar range. Moreover, it exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
Structure-Activity Relationships (SAR)
The SAR studies on related compounds have revealed that modifications in the hydroxylamine and dioxane structures can enhance biological activity. For example:
- Hydroxyl Group Positioning : The positioning of the hydroxyl group on the dioxane ring influences binding affinity to target proteins.
- Substituent Variation : Alterations in substituents attached to the carboximidamide group can modulate potency and selectivity against specific enzymes or receptors .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of N'-hydroxy derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives significantly reduced bacterial viability at concentrations lower than those required for conventional antibiotics, highlighting their potential as adjunctive therapies .
Case Study 2: Cancer Cell Inhibition
In vivo studies using xenograft models demonstrated that treatment with this compound led to a marked reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Data Tables
| Compound | Target | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | MDA-MB-231 | 0.126 | 19 |
| Hydroxyamidine Derivative A | E. coli | 0.45 | - |
| Hydroxyamidine Derivative B | S. aureus | 0.78 | - |
Q & A
Q. What are the standard synthetic routes for N'-hydroxy-1,4-dioxane-2-carboximidamide, and how is structural confirmation performed?
The compound is typically synthesized via a multi-step route. A three-step method involves:
- Step 1 : Reaction of malononitrile with hydroxylamine, sodium nitrite, and hydrochloric acid to yield hydroxyamidine intermediates (91% yield).
- Step 2 : Diazotization under acidic conditions to form hydroximoyl chloride (57% yield).
- Step 3 : Coupling with aryl amines (e.g., 3-chloro-4-fluoroaniline) under basic conditions (88% yield) . Structural confirmation relies on ¹H-NMR and ¹³C-NMR to identify chemical shifts and coupling constants. For example, hydroxyamidine intermediates show characteristic NH and hydroxyl proton signals (δ 10–12 ppm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- Waste Disposal : Segregate organic waste containing the compound and treat it as hazardous due to potential toxicity.
- Emergency Measures : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation .
Q. Which analytical techniques are most effective for purity assessment and isomer differentiation?
- HPLC : Resolves isomers using reverse-phase columns (e.g., C18) with acetonitrile/water gradients.
- Mass Spectrometry (MS) : Identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns. Cyclohexene derivatives show characteristic cleavages at oxygenated sites .
- TLC : Monitors reaction progress using silica gel plates and UV visualization.
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis under varying conditions?
Yield optimization depends on:
- Temperature : Higher temperatures (60–70°C) improve coupling efficiency but may increase side reactions.
- Catalysts : Palladium on carbon (Pd/C) with NaBH₄ enhances reduction steps (99% yield) .
- Solvent Systems : Ethanol/water mixtures improve solubility of intermediates, while THF enhances diazotization kinetics . Contradictions in yield data (e.g., 57% vs. 76% for similar steps) may arise from impurities in starting materials or incomplete drying of intermediates .
Q. What mechanistic insights explain the biological activity of this compound in cancer models?
The compound acts as an indoleamine 2,3-dioxygenase (IDO) inhibitor , blocking tryptophan-to-kynurenine conversion. This disrupts immunosuppressive pathways in tumors. In murine breast cancer models, combining it with photodynamic therapy (PDT) amplifies antitumor immunity but risks systemic inflammation via IL-6 upregulation . Methodologically, validate target engagement using:
- Enzyme Assays : Measure IDO activity via kynurenine quantification (HPLC-UV).
- Cytokine Profiling : ELISA for IL-6, IFN-γ, and TNF-α in serum .
Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?
- NMR Anomalies : Compare observed shifts with computational predictions (e.g., DFT calculations) or reference spectra of analogous compounds .
- Byproduct Identification : Use LC-MS/MS to trace unexpected peaks. For example, methylated byproducts may form if NaH or MeI is not fully quenched .
- Reproducibility Checks : Repeat reactions with freshly prepared reagents to rule out degradation (e.g., hydroximoyl chloride instability) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
Q. Table 2. Analytical Parameters for Structural Confirmation
| Technique | Parameters | Diagnostic Features |
|---|---|---|
| ¹H-NMR | 400 MHz, DMSO-d₆ | NH/OH protons (δ 10–12 ppm), aromatic signals |
| ¹³C-NMR | 100 MHz, CDCl₃ | Carboximidamide carbonyl (δ 160–165 ppm) |
| HPLC | C18 column, 30%→70% acetonitrile in 20 min | Retention time: 8.5 min (main product) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
